![molecular formula C6H2Cl3NO B1302959 2,3,5-Trichloropyridine-4-carbaldehyde CAS No. 251997-31-6](/img/structure/B1302959.png)
2,3,5-Trichloropyridine-4-carbaldehyde
Overview
Description
The compound of interest, 2,3,5-Trichloropyridine-4-carbaldehyde, is a trichlorinated pyridine derivative with an aldehyde functional group at the fourth position. This structure serves as a versatile intermediate in organic synthesis, particularly in the construction of pyridine rings, which are prevalent in many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related pyridine carbaldehydes has been explored in various studies. For instance, a regioselective synthesis of trisubstituted arylaminopyrimidine carbaldehydes was achieved through an S(N)Ar reaction of trichloropyrimidine carbaldehyde with different nucleophiles, which could be further transformed into unique GlambdaC base precursors . Another study reported the one-step synthesis of 6-chloropyridine-3-carbaldehyde, which involved the oxidation of 2-chloro-5-(chloromethyl)pyridine, yielding a high-purity product . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyridine carbaldehydes is characterized by the presence of a pyridine ring and an aldehyde group. The crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This suggests that in this compound, the aldehyde group may also exhibit planarity with the pyridine ring, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Pyridine carbaldehydes undergo various chemical reactions, leveraging the reactivity of the aldehyde group. For example, cyclocondensation reactions have been used to synthesize pyrido[2,3-d]pyrimidines from dichloropyrimidine carbaldehydes . Additionally, photocycloaddition of enamine-carbaldehydes with alkenes has been employed to produce dihydropyridines and tetrahydropyridines . These reactions demonstrate the chemical versatility of pyridine carbaldehydes, including this compound, in constructing complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The presence of electron-withdrawing chloro substituents on the pyridine ring would likely influence the electron density and thus the reactivity of the aldehyde group. The chloro substituents also increase the compound's lipophilicity, which could affect its solubility in organic solvents. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition or condensation, which are essential in synthetic applications .
Scientific Research Applications
Chemical Synthesis and Catalysis
Research on compounds with similar structural characteristics to 2,3,5-Trichloropyridine-4-carbaldehyde often focuses on their synthesis and applications in catalysis. For instance, the synthesis of pyranopyrimidine derivatives, as reviewed by Parmar et al. (2023), highlights the importance of hybrid catalysts in creating biologically active compounds for pharmaceutical industries. This suggests that this compound could play a role in the development of new synthetic pathways or as an intermediate in pharmaceutical synthesis (Parmar, Vala, & Patel, 2023).
Photocatalysis and Environmental Applications
The work on photocatalytic surfaces, such as TiO2, for hydrogen production and pollutant degradation highlights the broader field of photocatalysis where compounds like this compound could find application. Specifically, the review by Guo et al. (2016) on the photocatalytic chemistry on TiO2 surfaces underlines the potential for such compounds to be involved in environmental remediation processes or as part of the study into new photocatalytic materials (Guo, Zhou, Ma, Ren, Fan, & Yang, 2016).
Material Science and Ionic Liquids
The modification of materials with ionic liquids, as discussed by Vidal, Riekkola, & Canals (2012), presents another avenue where this compound could be relevant. This research area explores how ionic liquids can improve the properties of materials for solid-phase extraction and separation, potentially including the manipulation or functionalization of compounds like this compound for specific material science applications (Vidal, Riekkola, & Canals, 2012).
Safety and Hazards
2,3,5-Trichloropyridine-4-carbaldehyde is harmful to aquatic life with long-lasting effects . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
properties
IUPAC Name |
2,3,5-trichloropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNIINCSHCFUNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376630 | |
Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
251997-31-6 | |
Record name | 2,3,5-Trichloropyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trichloroisonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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